

# A Comparative Efficacy Analysis of Glesatinib and Sitravatinib in Oncology Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MGCD-265

Cat. No.: B1683802

[Get Quote](#)

A detailed examination of two potent multi-targeted tyrosine kinase inhibitors, Glesatinib and Sitravatinib, this guide offers a comparative analysis of their efficacy, mechanisms of action, and relevant experimental data for researchers, scientists, and drug development professionals. The following sections provide a comprehensive overview of preclinical and clinical findings, detailed experimental protocols, and visual representations of their respective signaling pathways.

Glesatinib (MGCD265) and Sitravatinib (MGCD516) are orally bioavailable, multi-targeted tyrosine kinase inhibitors that have demonstrated significant potential in cancer therapy. While both agents target the MET receptor tyrosine kinase, their broader kinase inhibition profiles and primary mechanisms of action diverge, leading to distinct therapeutic applications. Glesatinib is a spectrum-selective inhibitor of MET and AXL, with a unique Type II binding mode to MET that allows it to overcome certain resistance mechanisms to Type I inhibitors.<sup>[1]</sup> Sitravatinib exhibits a broader target profile, potently inhibiting TAM receptors (Tyro3, Axl, MerTK), VEGFR, and other receptor tyrosine kinases, positioning it as a modulator of the tumor microenvironment and a candidate for overcoming resistance to immune checkpoint inhibitors.<sup>[2]</sup>

## Quantitative Data Summary

The following tables provide a structured comparison of the in vitro and in vivo efficacy of Glesatinib and Sitravatinib based on available preclinical and clinical data.

## Table 1: In Vitro Kinase Inhibition

| Compound     | Target          | IC50 (nmol/L) | Reference |
|--------------|-----------------|---------------|-----------|
| Glesatinib   | MET (wild-type) | 19            | [3]       |
| AXL          | <75             | [3]           |           |
| MERTK        | <75             | [3]           |           |
| PDGFR family | <75             | [3]           |           |
| VEGFR2       | 172             | [3]           |           |
| Sitravatinib | AXL             | 1.5 - 20      | [1]       |
| MERTK        | 1.5 - 20        | [1]           |           |
| VEGFR        | 1.5 - 20        | [1]           |           |
| KIT          | 1.5 - 20        | [1]           |           |
| MET          | 1.5 - 20        | [1]           |           |

**Table 2: In Vitro Cellular Efficacy**

| Compound                           | Cell Line                      | Genetic Alteration    | IC50 (µM)                                                  | Reference |
|------------------------------------|--------------------------------|-----------------------|------------------------------------------------------------|-----------|
| Glesatinib                         | NCI-H1299                      | -                     | 0.08                                                       | [4]       |
| KB-C2 (P-gp overexpressing)        | -                              | 5-10                  | [4]                                                        |           |
| SW620/Ad300 (P-gp overexpressing)  | -                              | 5-10                  | [4]                                                        |           |
| HEK293/ABCB1 (P-gp overexpressing) | -                              | 5-10                  | [4]                                                        |           |
| Sitravatinib                       | Various solid tumor cell lines | Variety of phenotypes | Not specified, but demonstrated anti-proliferative effects | [1]       |

**Table 3: In Vivo Efficacy in Xenograft Models**

| Compound                              | Tumor Model                             | Dosing                     | Outcome                                             | Reference |
|---------------------------------------|-----------------------------------------|----------------------------|-----------------------------------------------------|-----------|
| Glesatinib                            | Hs746T<br>(METex14 del,<br>amplified)   | 60 mg/kg once<br>daily     | Complete<br>regression of<br>medium-sized<br>tumors | [3]       |
| LU2503 (NSCLC<br>PDX, METex14<br>del) | 60 mg/kg once<br>daily                  | Marked tumor<br>regression | [3]                                                 |           |
| LU5381 (NSCLC<br>PDX, METex14<br>del) | 60 mg/kg once<br>daily                  | Marked tumor<br>regression | [3]                                                 |           |
| Sitravatinib                          | Lung and<br>sarcoma<br>xenograft models | Not specified              | Potent anti-tumor<br>activity                       | [1]       |

**Table 4: Clinical Efficacy**

| Compound                              | Trial Identifier                               | Cancer Type           | Key Findings                                                                                                                                                                                                 | Reference |
|---------------------------------------|------------------------------------------------|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Glesatinib                            | NCT00697632<br>(Phase I)                       | Advanced Solid Tumors | ORR of 25.9% in NSCLC patients with MET/AXL mutation or amplification; ORR of 30.0% in a subset with MET-activating mutations. All 6 partial responses were in patients with MET exon 14 deletion mutations. | [5]       |
| Phase II                              | Advanced NSCLC with MET activating alterations |                       | Overall ORR of 11.8%; Median PFS of 4.0 months; Median OS of 7.0 months. The study was terminated early due to modest clinical activity.                                                                     | [6]       |
| Sitravatinib                          | NCT02219711<br>(Phase Ib)                      | Advanced Solid Tumors | Overall ORR of 11.8% in Phase 1b. In patients with NSCLC, the ORR was 13.2%.                                                                                                                                 | [1]       |
| MRTX-500<br>(Phase 2, with Nivolumab) | Advanced NSCLC (post-checkpoint inhibitor)     |                       | ORR of 18%; Median PFS of 5.7 months; Median OS of 14.9 months.                                                                                                                                              | [7]       |

---

|                                          |                                    |                                                                        |
|------------------------------------------|------------------------------------|------------------------------------------------------------------------|
| SAPPHIRE<br>(Phase 3, with<br>Nivolumab) | Advanced non-<br>squamous<br>NSCLC | Did not meet its<br>primary endpoint<br>of overall<br>survival.<br>[8] |
|------------------------------------------|------------------------------------|------------------------------------------------------------------------|

---

## Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by Glesatinib and Sitravatinib.



[Click to download full resolution via product page](#)

Glesatinib's primary signaling pathway inhibition.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of Glesatinib and Sitravatinib in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683802#comparative-efficacy-of-glesatinib-and-sitravatinib>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)